molecular formula C9H8F2O2 B1454395 2-(Difluoromethoxy)-5-methylbenzaldehyde CAS No. 147249-30-7

2-(Difluoromethoxy)-5-methylbenzaldehyde

Cat. No. B1454395
CAS RN: 147249-30-7
M. Wt: 186.15 g/mol
InChI Key: GCAPSKHMYYUTMB-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-methylbenzaldehyde, also known as 2-DFM-5-MBA, is an organic compound belonging to the class of aromatic aldehydes. It is a white to off-white solid with a melting point of 83°C and a boiling point of 159°C. It is soluble in most organic solvents and is used in a variety of scientific research applications.

Scientific Research Applications

Analytical Methods for Antioxidants

The review by Munteanu and Apetrei (2021) discusses various tests used to determine the antioxidant activity of compounds, including those based on the transfer of a hydrogen atom and electron, which are essential in the analysis of complex samples including potentially fluorinated compounds. This could provide a framework for studying the antioxidant properties of "2-(Difluoromethoxy)-5-methylbenzaldehyde" (Munteanu & Apetrei, 2021).

Facile Synthesis and Evaluation of Derivatives

Laroum et al. (2019) present a study on the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, which highlights methods for the preparation of heterocycles by multi-component reactions. This method could be applicable in synthesizing related compounds to "this compound" for assessing their antioxidant evaluation (Laroum et al., 2019).

Sustainable Solvents for Extraction

Rapinel et al. (2020) discuss the use of 2-methyloxolane as a sustainable solvent for the extraction of natural products. This review might guide the selection of environmentally friendly solvents in the extraction and synthesis processes involving "this compound" (Rapinel et al., 2020).

Catalytic Oxidation of Lignins into Aromatic Aldehydes

Tarabanko and Tarabanko (2017) review the catalytic oxidation of lignins into vanillin and syringaldehyde, examining the influence of various factors on the yield of aldehydes. Insights from this study could be relevant for understanding the oxidative potential and applications of "this compound" in synthesizing value-added chemicals from biomass (Tarabanko & Tarabanko, 2017).

properties

IUPAC Name

2-(difluoromethoxy)-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-6-2-3-8(13-9(10)11)7(4-6)5-12/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAPSKHMYYUTMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301276716
Record name 2-(Difluoromethoxy)-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

147249-30-7
Record name 2-(Difluoromethoxy)-5-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147249-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Difluoromethoxy)-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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